
9,9-Dimethyl-9H-fluoren-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dimethyl-9H-fluoren-2-ol is an organic compound with the molecular formula C15H14O. It is a derivative of fluorene, characterized by the presence of two methyl groups at the 9th position and a hydroxyl group at the 2nd position. This compound is known for its unique structural properties, making it a valuable intermediate in various chemical syntheses and industrial applications .
Mécanisme D'action
Target of Action
It’s structurally similar compound, fluorenol, is known to act as a dopamine reuptake inhibitor
Mode of Action
If we consider its potential similarity to fluorenol, it might inhibit the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft . This can lead to prolonged and enhanced signal transmission.
Result of Action
If it acts as a dopamine reuptake inhibitor like Fluorenol, it might enhance dopaminergic signaling, potentially affecting mood, motivation, and motor control .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-9H-fluoren-2-ol typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes methylation at the 9th position to form 9,9-dimethylfluorene.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Catalysis: Utilizing catalysts to enhance the reaction rate and selectivity.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Dimethyl-9H-fluoren-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form 9,9-dimethylfluorene.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation.
Major Products
Oxidation: 9,9-Dimethyl-9H-fluoren-2-one.
Reduction: 9,9-Dimethylfluorene.
Substitution: 9,9-Dimethyl-9H-fluoren-2-chloride.
Applications De Recherche Scientifique
9,9-Dimethyl-9H-fluoren-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving hydroxyl groups.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dimethyl-9H-fluoren-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
9,9-Dimethyl-2-phenyl-9H-fluorene: Contains a phenyl group at the 2nd position instead of a hydroxyl group.
Uniqueness
9,9-Dimethyl-9H-fluoren-2-ol is unique due to its specific combination of methyl and hydroxyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise reactivity and stability .
Propriétés
IUPAC Name |
9,9-dimethylfluoren-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHWLBQCZZOZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
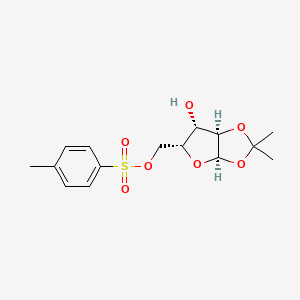

![3-Tert-butyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B3003276.png)
![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B3003277.png)
![2-(4-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B3003278.png)
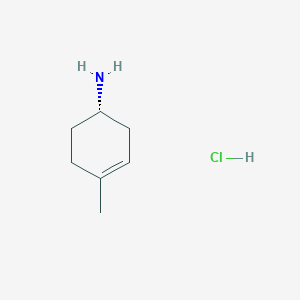
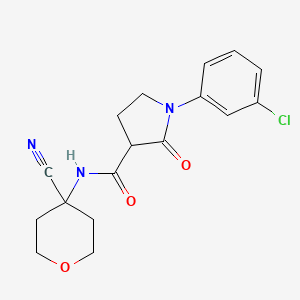
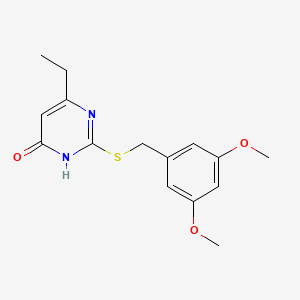
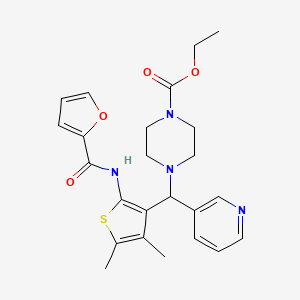
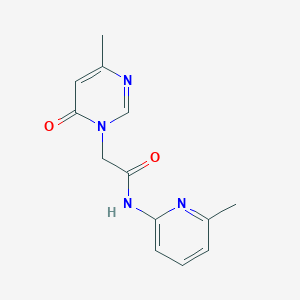
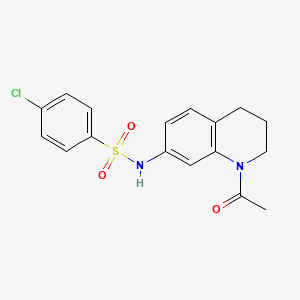
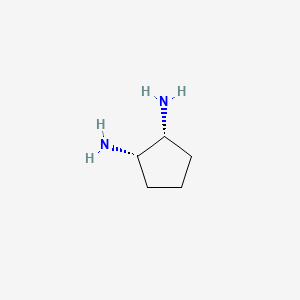
![(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3003294.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3003297.png)
